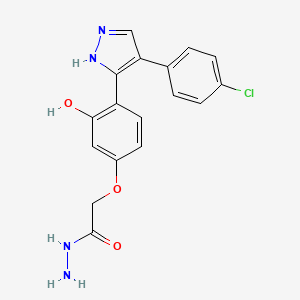

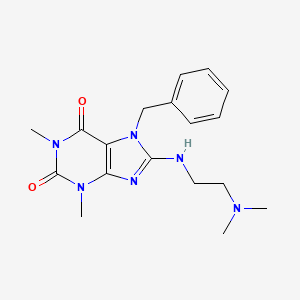

7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Receptor Affinity and Pharmacological Evaluation

A study by Chłoń-Rzepa et al. (2013) explores a series of 8-aminoalkyl derivatives of purine-2,6-dione, including structures similar to 7-benzyl-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. These compounds were evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential psychotropic activity. Selected derivatives exhibited antidepressant-like effects in in vivo models, suggesting their application in designing new ligands for serotonin receptors with potential therapeutic uses in mood disorders (Chłoń-Rzepa et al., 2013).

Central Nervous System Delivery

Ford et al. (1995) investigated a series of 6-substituted amino analogs of purines for their potential as anti-HIV prodrugs aimed at enhancing central nervous system delivery. These analogs, designed for better blood-brain barrier penetration, undergo adenosine deaminase-catalyzed hydrolysis in the brain to produce active anti-HIV agents. This research highlights the application of purine derivatives in developing more effective treatments for HIV, particularly in the central nervous system (Ford et al., 1995).

Synthesis and Molecular Structure

Karczmarzyk et al. (1995) focused on the molecular structure of a compound with a similar structure, emphasizing the typical geometry of the purine system and its implications for chemical behavior and interaction. Understanding the molecular structure of such compounds is crucial for their application in drug design and development (Karczmarzyk et al., 1995).

Photophysical Characteristics and Sensor Ability

Staneva et al. (2020) synthesized and characterized a novel 1,8-naphthalimide derivative, examining its photophysical characteristics in various solvents and its interaction with different metal ions. This study demonstrates the potential of purine derivatives in sensor technology, particularly in detecting changes in environmental conditions (Staneva et al., 2020).

Mecanismo De Acción

The compound is related to the inhibition of KRas G12C . KRas serves as a molecular switch cycling between inactive (GDP-bound) and active (GTP-bound) states to transduce upstream cellular signals received from multiple tyrosine kinases to downstream effectors to regulate a wide variety of processes, including cellular proliferation .

Propiedades

IUPAC Name |

7-benzyl-8-[2-(dimethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-21(2)11-10-19-17-20-15-14(16(25)23(4)18(26)22(15)3)24(17)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVLMGAEQIFKPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2595906.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2595917.png)

![1-(4-(4-methoxyphenyl)piperazin-1-yl)-2-((8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio)ethanone](/img/structure/B2595919.png)

![8-hexyl-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2595920.png)

![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)